- Chemo- and Regioselective Dimerization of Terminal Alkynes Promoted by Methylaluminoxane, Organic Letters, 2000, 2(6), 737-740
Cas no 926-55-6 (2-Methylpent-1-en-3-yne)
2-Methylpent-1-en-3-yne structure
Product Name:2-Methylpent-1-en-3-yne
N.o CAS:926-55-6
MF:C6H8
MW:80.127721786499
CID:814010
Update Time:2023-11-22
2-Methylpent-1-en-3-yne Propriedades químicas e físicas
Nomes e Identificadores
-
- 1-Penten-3-yne,2-methyl-
- 2-methylpent-1-en-3-yne
- 1-Penten-3-yne,2-methyl
- 2-Methyl-1-penten-3-yne
- 2-Methyl-pent-1-en-3-in
- 2-methyl-pent-1-en-3-yne
- 2-Methyl-penten-(1)-in-(3)
- Isopropenyl-methyl-acetylen
- Methyl-isopropenyl-acetylen
- 2-Methyl-1-penten-3-yne (ACI)
- Methylisopropenylacetylene
- 2-Methylpent-1-en-3-yne
-
- Inchi: 1S/C6H8/c1-4-5-6(2)3/h2H2,1,3H3
- Chave InChI: KGIABMDFILVKGN-UHFFFAOYSA-N
- SMILES: C(C(C)=C)#CC
Propriedades Computadas
- Massa Exacta: 80.06260
Propriedades Experimentais
- Densidade: 0,752 g/cm3
- Ponto de ebulição: 82°C
- Índice de Refracção: 1.4002
- PSA: 0.00000
- LogP: 1.58580
2-Methylpent-1-en-3-yne Dados aduaneiros
- CÓDIGO SH:2901299090
- Dados aduaneiros:
中国海关编码:
2901299090概述:
2901299090 其他不饱和无环烃。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:2.0%。普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 用作气体燃料的应报明包装容器容积, 散装货物应报明
Summary:
2901299090 unsaturated acyclic hydrocarbons。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:2.0%。General tariff:30.0%
2-Methylpent-1-en-3-yne Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | M332444-25mg |
2-Methylpent-1-en-3-yne |
926-55-6 | 25mg |
$161.00 | 2023-05-17 | ||
| TRC | M332444-100mg |
2-Methylpent-1-en-3-yne |
926-55-6 | 100mg |
$592.00 | 2023-05-17 | ||
| TRC | M332444-250mg |
2-Methylpent-1-en-3-yne |
926-55-6 | 250mg |
$ 800.00 | 2023-09-07 |
2-Methylpent-1-en-3-yne Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Benzene-d6
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride , 2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ; 16 h, -10 °C; 1 - 2 h, rt
Referência
- Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds, Synlett, 2009, (4), 558-561
Método de produção 3
Condições de reacção
Referência
- Preparation and reactivity of organomagnesium and organochromium products from 5-bromo 1-en-3-ynes, Nouveau Journal de Chimie, 1979, 3(5), 321-7
Método de produção 4
Condições de reacção
Referência
- Bamford-Stevens reaction of 1-substituted 1-acylcyclopropanes, Zhurnal Organicheskoi Khimii, 1992, 28(2), 317-24
Método de produção 5
Condições de reacção
Referência
- Dimerization and codimerization of monosubstituted acetylenes in the presence of palladium complexes, Zhurnal Organicheskoi Khimii, 1983, 19(9), 1853-6
Método de produção 6
Condições de reacção
Referência
- The palladium catalyzed reaction of carbon dioxide with allene, Tetrahedron Letters, 1980, 21(32), 3021-4
Método de produção 7
Condições de reacção
Referência
- Palladium catalyzed reaction of 1,2-alkadienes with 1-alkynes, United States, , ,
Método de produção 8
Condições de reacção
Referência
- 2-Chloro-3,3-dimethylmethylenecyclopropane, Chemistry & Industry (London, 1967, (47),
Método de produção 9
Condições de reacção
1.1 Catalysts: [Bis(trimethylsilyl)methyl]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopent… Solvents: Benzene
Referência
- Reactions of yttrium-carbon bonds with active hydrogen-containing molecules. A useful synthetic method for permethylyttrocene derivatives, Organometallics, 1987, 6(10), 2053-60
Método de produção 10
Condições de reacção
1.1 Catalysts: Hafnium, dimethylbis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Dichloromethane-d2
Referência
- Catalytic Dimerization of Terminal Alkynes by a Hafnium Carboranyl Complex. A "Self-Correcting" Catalyst, Organometallics, 1997, 16(21), 4508-4510
Método de produção 11
Condições de reacção
1.1 Catalysts: Uranium(1+), tris(N-ethylethanaminato)-, tetraphenylborate(1-) (1:1) Solvents: Toluene-d8
Referência
- Diverse catalytic activity of the cationic actinide complex [(Et2N)3U][BPh4] in the dimerization and hydrosilylation of terminal alkynes. Characterization of the first f-element alkyne π-complex [(Et2N)2U(CCtBu)(η2-HCCtBu)][BPh4], Journal of Organometallic Chemistry, 2000, 604(1), 83-98
Método de produção 12
Condições de reacção
1.1 Catalysts: Dibutyl[(dimethylsilylene)bis[(1,2,3,4,5-η)-2,3,4,5-tetramethyl-2,4-cyclopentadi… Solvents: Benzene
Referência
- The Catalytic Effect in Opening an Organoactinide Metal Coordination Sphere: Regioselective Dimerization of Terminal Alkynes and Hydrosilylation of Alkynes and Alkenes with PhSiH3 Promoted by Me2SiCp''2ThnBu2, Organometallics, 2001, 20(24), 5084-5104
Método de produção 13
Condições de reacção
1.1 Reagents: Ammonia , Sodium amide Solvents: Isopropanol , Acetone , Water ; 5 min, cooled; 40 min, cooled
1.2 cooled; 1 h, cooled; rt; 8 h, reflux
1.2 cooled; 1 h, cooled; rt; 8 h, reflux
Referência
- Synthesis of (+)-Discodermolide by Catalytic Stereoselective Borylation Reactions, Angewandte Chemie, 2014, 53(36), 9632-9636
Método de produção 14
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 0 °C; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 1 h, rt
1.2 0 °C; 0 °C → rt; 1 h, rt
Referência
- Preparation of pyridines and pyrazines as Nrf2 inhibitors and uses thereof cross-reference to related applications, World Intellectual Property Organization, , ,
Método de produção 15
Condições de reacção
1.1 Solvents: Dimethyl sulfoxide
Referência
- The preparation and lithiation of 1-halogenocyclopropenes, Journal of the Chemical Society, 1986, (10), 1845-53
Método de produção 16
Condições de reacção
1.1 Catalysts: Potassium tert-butoxide
Referência
- Reactions of unsaturated compounds. LIV. Syntheses based on substituted vinylethynylcarbinyl halides, Armyanskii Khimicheskii Zhurnal, 1978, 31(10), 750-6
Método de produção 17
Condições de reacção
Referência
- Reactions of unsaturated compounds. XXXIX. Synthesis of alkenylallenes by reduction of enynic chlorides with a zinc-copper pair, Armyanskii Khimicheskii Zhurnal, 1977, 30(4), 306-11
Método de produção 18
Condições de reacção
Referência
- Allylation products of 1-alkynes, Justus Liebigs Annalen der Chemie, 1975, (11), 2130-57
Método de produção 19
Condições de reacção
Referência
- Reactions of acetylenic chlorides with hydrazines. IV. Reaction of tertiary alkylacetylenic chlorides with hydrazines, Zhurnal Organicheskoi Khimii, 1968, 4(10), 1752-8
Método de produção 20
Condições de reacção
1.1 Solvents: Benzene-d6 ; 10 s, rt
Referência
- Binding Two C2 Units to an Electron-Rich Transition-Metal Center: The Interplay of Alkyne(alkynyl), Bisalkynyl(hydrido), Alkynyl(vinylidene), Alkynyl(allene), Alkynyl(olefin), and Alkynyl(enyne) Rhodium Complexes, Organometallics, 2004, 23(24), 5713-5728
2-Methylpent-1-en-3-yne Raw materials
2-Methylpent-1-en-3-yne Preparation Products
2-Methylpent-1-en-3-yne Literatura Relacionada
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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